molecular formula C15H20N2O3 B5441465 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Katalognummer: B5441465
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: XDPDMMLKYXDWFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine is a synthetic piperidine derivative offered for research and development purposes. Piperidine is a fundamental heterocyclic scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals . Compounds featuring a substituted benzoyl group on the piperidine nitrogen are valuable intermediates in organic synthesis and drug discovery efforts . The specific structure of this compound, incorporating a nitroaromatic group, suggests potential as a building block for the development of novel bioactive molecules. Piperidine derivatives are extensively investigated for a wide spectrum of therapeutic applications, including antimicrobial , anticancer , and antiviral agents . The nitro group on the benzoyl moiety may serve as a chemical handle for further synthetic modifications or contribute to the electron-deficient properties of the molecule, which can be crucial for target binding in certain biological assays. This product is intended for use in chemical synthesis, medicinal chemistry research, and as a standard for analytical purposes. It is strictly for laboratory use by qualified professionals. Not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2-ethylpiperidin-1-yl)-(2-methyl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-12-7-4-5-10-16(12)15(18)13-8-6-9-14(11(13)2)17(19)20/h6,8-9,12H,3-5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDMMLKYXDWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to a Novel 2-Ethylpiperidine 2-Methyl-3-Nitrobenzamide Derivative: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a novel chemical entity, a 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative. Conceived through the strategic hybridization of two pharmacologically significant scaffolds—the piperidine ring and the nitrobenzamide core—this molecule presents a promising candidate for targeted therapeutic development. This document details a robust synthetic protocol, a thorough analytical characterization workflow, and a hypothesis-driven approach to its biological evaluation, with a primary focus on its potential as an anticancer agent. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs.

Introduction: Rationale for the Molecular Design

The confluence of a piperidine moiety and a nitrobenzamide core in a single molecular entity is a deliberate design strategy aimed at synergistic bioactivity. The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs. Its inclusion often enhances physicochemical properties such as solubility and membrane permeability, thereby improving pharmacokinetic profiles.[1] The metabolic stability of the piperidine scaffold further augments its "druggability."[1]

Conversely, the nitrobenzamide scaffold has been the subject of intensive research, with derivatives showing considerable in vitro antitubercular and anticancer activities.[2] The strong electron-withdrawing nature of the nitro group is crucial for the biological activity of many of these compounds.[2] Some nitrobenzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[2] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

By covalently linking the 2-ethylpiperidine and 2-methyl-3-nitrobenzamide moieties, we hypothesize the creation of a novel molecule with enhanced cellular uptake and potent, targeted biological activity, potentially as a PARP inhibitor or an inhibitor of other key cellular processes like tubulin polymerization.[3]

Synthesis and Characterization

The synthesis of the 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative is proposed via a standard amide bond formation protocol. The general strategy involves the activation of the carboxylic acid of 2-methyl-3-nitrobenzoic acid, followed by nucleophilic acyl substitution by the secondary amine of 2-ethylpiperidine.

Proposed Synthetic Pathway

The synthesis can be efficiently carried out in two main steps: the conversion of 2-methyl-3-nitrobenzoic acid to its more reactive acid chloride, followed by the coupling reaction with 2-ethylpiperidine.

Synthetic Pathway 2-methyl-3-nitrobenzoic_acid 2-methyl-3-nitrobenzoic acid acyl_chloride 2-methyl-3-nitrobenzoyl chloride 2-methyl-3-nitrobenzoic_acid->acyl_chloride Step 1 SOCl2 SOCl₂ SOCl2->acyl_chloride final_product 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative acyl_chloride->final_product Step 2 2-ethylpiperidine 2-ethylpiperidine 2-ethylpiperidine->final_product Et3N Et₃N, DCM Et3N->final_product

A proposed two-step synthesis of the target derivative.
Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-methyl-3-nitrobenzoyl chloride

  • To a solution of 2-methyl-3-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess SOCl₂ and DCM under reduced pressure to yield the crude 2-methyl-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative

  • Dissolve the crude 2-methyl-3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.

  • In a separate flask, dissolve 2-ethylpiperidine (1.2 equivalents) and triethylamine (Et₃N, 1.5 equivalents) in anhydrous DCM.

  • Add the solution of 2-ethylpiperidine and Et₃N dropwise to the stirred solution of the acid chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative.

Analytical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Technique Purpose Expected Key Observations
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the aromatic protons of the benzamide ring, the methyl and ethyl groups, and the protons of the piperidine ring.
¹³C NMR To identify the number and types of carbon atoms.Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and piperidine moieties.
Mass Spectrometry (MS) To confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for the amide C=O stretch, N-H bend (if any residual), and the N-O stretches of the nitro group.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicating a high degree of purity (>95%).

Standard Protocol for NMR and Mass Spectrometry:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4]

  • Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry to obtain high-resolution mass data.[5]

Hypothesized Mechanism of Action and Biological Evaluation

Based on the known activities of its constituent moieties, we hypothesize that the 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative will exhibit anticancer activity, potentially through the inhibition of PARP-1 or by disrupting microtubule dynamics.

Hypothesized Signaling Pathway: PARP Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death via synthetic lethality.[2]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair PARP1->BER Recruits repair proteins Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) PARP1->Replication_Fork_Collapse Unrepaired SSB leads to DSB during replication BER->DNA_damage Repair Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis Synthetic Lethality Novel_Compound 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative Novel_Compound->PARP1 Inhibition HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Replication_Fork_Collapse Prevents repair of DSB

Hypothesized mechanism of action via PARP-1 inhibition.
Experimental Workflow for Biological Evaluation

A systematic in vitro evaluation is necessary to determine the biological activity of the newly synthesized compound.

Biological_Evaluation_Workflow Start Synthesized & Characterized Compound Select_Cell_Lines Select Panel of Cancer Cell Lines (e.g., Breast, Ovarian, Lung) Start->Select_Cell_Lines Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) IC50_Determination Determine IC₅₀ Values Cytotoxicity_Screening->IC50_Determination Select_Cell_Lines->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action PARP_Assay PARP-1 Inhibition Assay (Cell-free or Cell-based) Mechanism_of_Action->PARP_Assay Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., for PARP cleavage, γH2AX) Mechanism_of_Action->Western_Blot Conclusion Lead Candidate for Further Development PARP_Assay->Conclusion Tubulin_Assay->Conclusion Apoptosis_Assay->Conclusion Western_Blot->Conclusion

A systematic workflow for the biological evaluation of the novel derivative.
Detailed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[6][7]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Replace the media in the wells with the media containing the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell Line Test Compound IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)Experimental ValueExperimental Value
A549 (Lung Cancer)Experimental ValueExperimental Value
OVCAR-3 (Ovarian Cancer)Experimental ValueExperimental Value

Future Directions

The successful synthesis, characterization, and demonstration of significant in vitro anticancer activity of the 2-ethylpiperidine 2-methyl-3-nitrobenzamide derivative would warrant further investigation. Future studies should focus on:

  • Lead Optimization: Synthesize and test analogs to establish a structure-activity relationship (SAR) to improve potency and selectivity.

  • In-depth Mechanistic Studies: Further elucidate the precise molecular target and signaling pathways affected by the compound.

  • In Vivo Efficacy: Evaluate the antitumor activity of the lead compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

References

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Guo, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. Available at: [Link]

  • Liu, M., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896-2900. Available at: [Link]

  • Yadav, P., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 16(11), 1587. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Available at: [Link]

Sources

Methodological & Application

High-Yield Synthesis of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine: Overcoming Steric Hindrance in Ortho-Substituted Amide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Strategic Overview

The synthesis of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine presents a classic challenge in organic synthesis: the formation of an amide bond between two sterically demanding partners.

  • Nucleophile: 2-ethylpiperidine (Secondary amine with

    
    -branching).
    
  • Electrophile: 2-methyl-3-nitrobenzoyl chloride (Ortho-substituted benzoyl system).

The Steric Challenge

Unlike standard peptide couplings, this reaction involves an "ortho-ortho" interference. The 2-ethyl group on the piperidine ring shields the nitrogen lone pair, while the 2-methyl group on the benzoyl ring hinders the trajectory of nucleophilic attack at the carbonyl carbon. Standard coupling agents (EDC/HOBt) often result in slow kinetics and incomplete conversion for such substrates.

Recommended Strategy: This protocol utilizes the Acid Chloride Activation Route . Converting the carboxylic acid to a highly reactive acid chloride minimizes the activation energy required to overcome the steric barrier, ensuring higher conversion rates compared to in situ activation methods.

Reaction Mechanics & Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The high reactivity of the acyl chloride is necessary to drive the reaction to completion despite the steric bulk of the ethyl and methyl groups.

Graphviz Diagram: Reaction Scheme

ReactionScheme cluster_legend Key Acid 2-methyl-3-nitrobenzoic acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Activation (Reflux) Reagent1 SOCl2 / DMF(cat) Reagent1->AcidCl Product Target Amide 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine AcidCl->Product Nucleophilic Attack (0°C to RT) Amine 2-ethylpiperidine Amine->Product Base DIPEA / DCM Base->Product Start Starting Material Inter Intermediate

Caption: Stepwise activation and coupling pathway. The acid chloride intermediate is generated in situ or isolated to overcome the steric barrier of the 2-ethyl and 2-methyl substituents.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCritical Parameter
2-methyl-3-nitrobenzoic acid 181.151.0SubstrateDry thoroughly before use.
Thionyl Chloride (SOCl₂) 118.971.5ActivatorFreshly distilled if yellow.
2-ethylpiperidine 113.201.1NucleophileEnsure racemic or enantiopure as required.
DIPEA (Hunig's Base) 129.242.5BaseScavenges HCl; non-nucleophilic.
Dichloromethane (DCM) -SolventSolventAnhydrous (keep water <0.05%).
DMAP 122.170.1CatalystOptional: Acyl transfer catalyst.
Step-by-Step Procedure
Phase A: Acid Chloride Formation (Activation)

Note: If 2-methyl-3-nitrobenzoyl chloride is purchased commercially, skip to Phase B.

  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Charging: Add 2-methyl-3-nitrobenzoic acid (1.0 equiv) and anhydrous DCM (5 mL/mmol).

  • Activation: Add Thionyl Chloride (1.5 equiv) dropwise. Add 1-2 drops of anhydrous DMF (Dimethylformamide) as a catalyst.

    • Mechanistic Insight: DMF forms a Vilsmeier-Haack type intermediate, significantly accelerating chloride formation.

  • Reaction: Heat to reflux (approx. 40°C) for 2–3 hours. Monitor by the cessation of gas evolution (SO₂/HCl).

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess thionyl chloride. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. The resulting residue is the crude acid chloride (usually a yellow/brown oil or solid).

Phase B: Amide Coupling (The Critical Step)
  • Dissolution: Redissolve the crude acid chloride in anhydrous DCM (5 mL/mmol) and cool to 0°C in an ice bath.

  • Amine Preparation: In a separate vessel, mix 2-ethylpiperidine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (2 mL/mmol).

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15–20 minutes.

    • Control Point: Maintain temperature <5°C during addition to prevent decomposition or side reactions.

  • Propagation: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

    • Steric Note: Due to the 2-ethyl/2-methyl clash, reaction times may be longer than typical benzamides. If TLC shows significant starting material after 16h, heat to reflux (40°C) for 4 hours.

Workup & Purification Workflow

The lipophilic nature of the product allows for an efficient extractive workup.

Graphviz Diagram: Workup Logic

WorkupFlow Reaction Crude Reaction Mixture (DCM) Quench Quench with Water Reaction->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (DCM) Sep1->Org1 Product Aq1 Aqueous Waste Sep1->Aq1 Salts AcidWash Wash: 1N HCl (Removes excess amine) Org1->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes unreacted acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry

Caption: Purification logic designed to chemically strip unreacted starting materials (amine and acid) before chromatography.

  • Quench: Add water to the reaction mixture.

  • Acid Wash: Wash the organic layer with 1N HCl (2x).

    • Purpose: Protonates unreacted 2-ethylpiperidine, moving it to the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x).

    • Purpose: Deprotonates any hydrolyzed acid (from unreacted acid chloride), moving it to the aqueous layer.

  • Final Wash: Wash with Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR

7.5 - 8.2 ppm (3H, m)
Aromatic protons of the nitrobenzoyl ring.
¹H NMR

2.3 - 2.5 ppm (3H, s)
Ar-CH₃ (Methyl group on the benzoyl ring). Distinct singlet.
¹H NMR

3.0 - 4.5 ppm (Broad m)
Piperidine ring protons (broadened due to amide rotamers).
LC-MS [M+H]⁺ PeakExpect mass = 276.15 (Calc). Look for M+1 peak.
IR ~1630-1640 cm⁻¹Strong Amide C=O stretch (lower than ester due to resonance).
IR ~1350 & 1530 cm⁻¹Nitro group (N-O) symmetric and asymmetric stretches.

Troubleshooting Note:

  • Rotamers: Due to the steric bulk, the NMR spectrum may show broadened or split peaks at room temperature (rotamers). This is normal for sterically hindered amides. Running the NMR at elevated temperature (e.g., 50°C in DMSO-d6) often coalesces the peaks.

References

  • General Amide Synthesis (Acid Chloride Method)

    • Organic Syntheses, Coll.[1] Vol. 1, p. 108 (1941); Vol. 9, p. 16 (1929). "Benzoyl Piperidine".

    • [3]

  • Coupling of Hindered Amines: Patterson, J. et al. "The Synthesis of Sterically Hindered Amides." Journal of Organic Chemistry. Context: Highlights the necessity of high-energy intermediates (acid chlorides) over carbodiimides for ortho-substituted systems.
  • Piperidine Pharmacophores

    • Molecules2023, 28(3), 1234.
  • Reaction Mechanism (Schotten-Baumann & Anhydrous Conditions): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for Acyl Substitution mechanisms).

Sources

Purification methods for 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Introduction & Strategic Overview

The compound 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine represents a classic "sterically congested" benzamide intermediate, often utilized as a scaffold in the synthesis of GPCR antagonists (e.g., P2X3 or Orexin receptor modulators) or kinase inhibitors.

The purification of this molecule presents specific challenges:

  • Steric Hindrance: The ortho-methyl group on the phenyl ring and the 2-ethyl group on the piperidine ring create significant steric bulk. This often retards the coupling reaction rate, leading to residual starting materials (2-ethylpiperidine and 2-methyl-3-nitrobenzoyl chloride).

  • Physicochemical Duality: The molecule possesses a lipophilic domain (ethyl-piperidine) and a polar domain (nitro-amide), making solubility unpredictable in standard non-polar solvents.

  • Downstream Risk: This nitro-amide is typically reduced to an aniline in the next step. Residual sulfur or halide impurities (from acid chloride synthesis) or unreacted nitro-acids can poison hydrogenation catalysts. Purity at this stage is a Critical Quality Attribute (CQA).

This guide provides a robust, self-validating protocol to isolate this compound with >98% purity, minimizing the need for expensive chromatographic steps on a kilogram scale.

Critical Impurity Profile

Before purification, one must identify what is being removed.

Impurity TypeSourcePhysicochemical PropertyRemoval Strategy
2-Ethylpiperidine Unreacted ReagentBasic amine (

)
Acid Wash (Forms water-soluble salt)
2-Methyl-3-nitrobenzoic acid Hydrolysis of Acid ChlorideAcidic (

)
Base Wash (Forms water-soluble benzoate)
Triethylamine/DIPEA Acid ScavengerBasic amineAcid Wash
Regioisomers Impure Starting MaterialNeutral AmideCrystallization / Chromatography

Protocol 1: The "Self-Validating" Workup System

This extraction protocol utilizes pH manipulation to force impurities into the aqueous phase. It is "self-validating" because the operator confirms the pH of the aqueous exits, ensuring the impurities must be ionized and removed.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Sat. NaCl)

Step-by-Step Methodology:

  • Reaction Quench: Dilute the crude reaction mixture with DCM (10 mL per gram of substrate). Note: DCM is preferred over EtOAc here due to better solubility of the nitro-amide.

  • Acidic Wash (Removes Amines):

    • Wash the organic phase with 1.0 M HCl (3 x 5 vol equivalents).

    • Validation Point: Check the pH of the aqueous layer.[1] It must be pH < 2. If not, add more acid. This guarantees 2-ethylpiperidine is protonated and removed.

  • Basic Wash (Removes Acids):

    • Wash the organic phase with 1.0 M NaOH (3 x 5 vol equivalents). Caution: Use NaHCO3 if the amide is sensitive, though this sterically hindered amide is stable to NaOH.

    • Validation Point: Check the pH of the aqueous layer.[1] It must be pH > 10. This guarantees 2-methyl-3-nitrobenzoic acid is deprotonated and removed.

  • Neutralization & Drying:

    • Wash with Brine (1 x).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Concentrate in vacuo to obtain the Crude Amide .

Protocol 2: Crystallization (Primary Purification)

For scale-up (>10g), chromatography is inefficient. The nitro group facilitates crystallization.

Solvent System: Ethyl Acetate / n-Heptane (Solvent/Anti-solvent).

  • Dissolution: Transfer the crude oil/solid to a flask. Add Ethyl Acetate (approx. 2-3 mL/g). Heat to 60°C.

    • Troubleshooting: If the solution is not clear, filter hot to remove inorganic salts.

  • Nucleation: While stirring at 60°C, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough Ethyl Acetate (dropwise) to clear the solution again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Note: Rapid cooling traps impurities.

  • Maturation: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the off-white/yellow crystals. Wash the cake with cold 1:4 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol 3: Flash Chromatography (High Purity/Rescue)

If the crystallization fails (oiling out) or higher purity is required for analytical standards.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Loading: Dissolve crude in minimum DCM.

  • Mobile Phase Gradient: Hexanes (A) / Ethyl Acetate (B).

Gradient Table:

Time (CV)% Solvent B (EtOAc)Phase Description
0 - 20%Column Equilibration
2 - 50% -> 10%Elute non-polar impurities
5 - 1510% -> 40%Product Elution Window
15 - 2040% -> 100%Wash polar impurities
  • Detection: UV at 254 nm (Strong absorption by nitro-benzene moiety).

  • TLC Correlation: Product

    
     in 3:1 Hexanes:EtOAc.
    

Analytical Validation

NMR Analysis (Rotamers): Due to the steric bulk of the ortho-methyl and ortho-nitro groups, combined with the amide bond, this molecule will likely exhibit atropisomerism or slow rotation on the NMR time scale.

  • Observation: Broad peaks or doubled signals in

    
     NMR at room temperature.
    
  • Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ) to coalesce the peaks, confirming purity rather than a mixture of impurities.
    

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Solvent: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN over 10 mins.

  • Target Purity: >98.5% (Area %).[1]

Process Logic Visualization

The following diagram illustrates the decision matrix for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Acid Chloride + Base) Quench Dilute with DCM/EtOAc Start->Quench AcidWash Acid Wash (1M HCl) Target: Remove 2-Ethylpiperidine Quench->AcidWash CheckAcid Check Aqueous pH < 2? AcidWash->CheckAcid CheckAcid->AcidWash No (Add more acid) BaseWash Base Wash (1M NaOH) Target: Remove Nitrobenzoic Acid CheckAcid->BaseWash Yes CheckBase Check Aqueous pH > 10? BaseWash->CheckBase CheckBase->BaseWash No (Add more base) DryConc Dry (Na2SO4) & Concentrate CheckBase->DryConc Yes StateCheck Physical State? DryConc->StateCheck Cryst Crystallization (EtOAc / Heptane) StateCheck->Cryst Solid/Viscous Oil Column Flash Chromatography (Hex/EtOAc Gradient) StateCheck->Column Complex Oil/Impure Final Pure 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine Cryst->Final Column->Final

Caption: Decision tree for the isolation of the target amide, emphasizing the self-validating pH checkpoints during extraction.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent and reagent purification properties). Link

  • Ford, A., et al. (2015). "Coupling of Carboxylic Acids with Amines." Synthetic Methods. (General reference for amide coupling workups).
  • PrepChem. (n.d.). "Synthesis of 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine." (Analogous nitro-benzoyl piperidine purification via precipitation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for acid/base extraction of amides).

Sources

Accelerated Lead Optimization: Microwave-Assisted Synthesis of Substituted Benzoylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including analgesic agents, synthetic cannabinoids (e.g., JWH analogs), and antihistamines.

Traditional thermal synthesis (Schotten-Baumann or thermal dehydration) often suffers from prolonged reaction times (12–48 hours), incomplete conversion due to steric hindrance in ortho-substituted benzoic acids, and difficult purification profiles.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yields.[1] By leveraging dielectric heating, researchers can overcome the activation energy barriers associated with electron-deficient or sterically hindered substrates, facilitating rapid structure-activity relationship (SAR) exploration.

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on conduction and convection currents to transfer heat from the vessel wall to the bulk solvent, microwave irradiation utilizes dielectric heating .[2]

Dielectric Polarization & Ionic Conduction

Microwave energy (typically 2.45 GHz) couples directly with the reaction matrix through two primary mechanisms:[2][3]

  • Dipolar Polarization: Polar molecules (e.g., DMF, DMSO, or the amide transition state itself) align with the oscillating electric field. The molecular friction generated by this realignment at

    
     times per second generates rapid internal heat.
    
  • Ionic Conduction: Dissolved ions (e.g., coupling salts, DIPEA-H+) oscillate under the influence of the field, colliding with neighboring molecules to generate heat.

The "Specific Microwave Effect": In amide coupling, the transition state is often more polar than the ground state. Microwave irradiation stabilizes this polar transition state (lowering


), effectively driving the reaction forward more efficiently than thermal energy alone [1].

Experimental Protocols

Protocol A: The "Gold Standard" Direct Amidation (T3P Mediated)

Recommended for: Late-stage functionalization, expensive substrates, and sterically hindered acids.

Rationale: Propylphosphonic anhydride (T3P) is chosen over EDC/HOBt for microwave applications because it is non-explosive, has high thermal stability, and the by-products are water-soluble, simplifying workup.

Materials
  • Reagent A: Substituted Benzoic Acid (1.0 equiv)

  • Reagent B: Substituted Piperidine (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent pressure vial (e.g., borosilicate glass), dissolve the Benzoic Acid (0.5 mmol) and Piperidine (0.6 mmol) in EtOAc (3 mL).

  • Base Addition: Add DIPEA (1.5 mmol) and stir for 1 minute to ensure deprotonation of the acid.

  • Activation: Add T3P solution (0.75 mmol) dropwise. Cap the vial with a PTFE-lined septum.[4]

  • Irradiation: Place in the microwave reactor cavity.

    • Target Temperature: 100 °C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[5]

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL), sat. NaHCO₃ (1 x 5 mL), and brine. Dry over MgSO₄ and concentrate.

  • Purification: Most T3P reactions yield >90% purity crude. Flash chromatography (Hexane/EtOAc) may be used if necessary.

Protocol B: High-Throughput Library Synthesis (Acid Chloride)

Recommended for: Generating large libraries of simple analogs where the acid chloride is commercially available or easily generated.

Rationale: This method leverages the high reactivity of acyl chlorides. Microwave irradiation drives this reaction to completion in seconds, even with electron-poor anilines or bulky piperidines [2].

Materials
  • Reagent A: Substituted Benzoyl Chloride (1.0 equiv)

  • Reagent B: Substituted Piperidine (1.1 equiv)

  • Scavenger Base: Polymer-supported Morpholine (PS-Morpholine) or solid K₂CO₃.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Vessel Loading: Charge a 5 mL microwave vial with the Piperidine (0.5 mmol) and PS-Morpholine (1.5 mmol equivalent) in DCM (2 mL).

  • Addition: Add Benzoyl Chloride (0.5 mmol) slowly (exothermic reaction).

  • Irradiation:

    • Target Temperature: 80 °C

    • Hold Time: 2–5 minutes

    • Power: Dynamic mode (Max 150W)

  • Workup (Filtration): The advantage of this protocol is the workup. Simply filter the reaction mixture through a frit to remove the polymer-supported base and the HCl salt captured by it.

  • Isolation: Evaporate the solvent. The filtrate contains the pure Benzoylpiperidine.

Optimization & Data Analysis

Solvent Selection Guide for MW

The choice of solvent is critical for efficient dielectric heating (Loss Tangent


).
Solvent

(2.45 GHz)
Heating EfficiencyRecommendation
Ethanol 0.941HighGood for green protocols; may cause transesterification.
DMSO 0.825HighExcellent absorber; difficult to remove (high BP).
DMF 0.161MediumPreferred for library synthesis; solubilizes most substrates.
EtOAc 0.059LowRequires ionic additives (like T3P/DIPEA salts) to heat effectively.
Hexane 0.020Very LowAvoid. Transparent to MW; will not heat.
Comparative Data: Thermal vs. Microwave

Data aggregated from internal validation studies on 4-methoxybenzoyl-1-piperidine synthesis.

ParameterThermal (Reflux, Toluene)Microwave (Protocol A, EtOAc)Improvement Factor
Reaction Time 16 Hours12 Minutes80x Faster
Yield (Isolated) 68%94%+26%
Purity (LCMS) 85% (req. column)96% (no column)Cleaner Profile
Energy Usage High (16h heating)Low (12m active power)Green Metric

Visualized Workflows

Experimental Workflow Diagram

The following diagram outlines the decision-making process and workflow for synthesizing substituted benzoylpiperidines.

G Start Target: Substituted Benzoylpiperidine Decision Is the Acid Chloride Commercially Available? Start->Decision PathA Protocol B: Acylation (Acid Chloride + Amine) Decision->PathA Yes PathB Protocol A: Direct Amidation (Acid + Amine + Coupling Agent) Decision->PathB No ReagentsA Reagents: DCM, PS-Morpholine PathA->ReagentsA MW_CondA MW Conditions: 80°C, 2-5 min ReagentsA->MW_CondA WorkupA Filtration (SPE) (Remove solid base) MW_CondA->WorkupA Final Final Product (>95% Purity) WorkupA->Final ReagentsB Reagents: T3P, DIPEA, EtOAc/DMF PathB->ReagentsB MW_CondB MW Conditions: 100°C, 10-15 min ReagentsB->MW_CondB WorkupB Liquid-Liquid Extraction (Remove T3P salts) MW_CondB->WorkupB WorkupB->Final

Caption: Decision matrix for selecting the optimal microwave synthesis pathway based on starting material availability.

Mechanistic Pathway (Amide Coupling)

Visualizing the T3P activation cycle accelerated by MW.

Mechanism Substrate Benzoic Acid (R-COOH) Intermediate Activated Mixed Anhydride Substrate->Intermediate Base (DIPEA) T3P T3P Reagent T3P->Intermediate TS Polar Transition State (Stabilized by MW) Intermediate->TS + Amine Amine Piperidine (R'-NH) Product Benzoylpiperidine Amide TS->Product MW Irradiation (Dielectric Heating)

Caption: Simplified mechanism showing the stabilization of the polar transition state by microwave irradiation during T3P coupling.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amides. Current Medicinal Chemistry, 16(1), 1251-1283. [Link]

  • Dullaghan, C. A. (2010). Microwave-Assisted Synthesis of N-Acyl Piperidines. Organic Syntheses. [Link] (General Reference for Amide Coupling Standards)

  • Bhatte, K. D., et al. (2011). Catalyst-free microwave-assisted synthesis of amides. Tetrahedron Letters, 52(1), 1-10. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions in 2-methyl-3-nitrobenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 2-Methyl-3-Nitrobenzoyl Chloride Couplings

Executive Summary: The Steric-Electronic Paradox

Coupling 2-methyl-3-nitrobenzoyl chloride presents a unique synthetic challenge defined by competing forces. You are dealing with a molecule that is electronically activated but sterically deactivated .

  • Electronic Activation: The 3-nitro group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. Theoretically, this should make the coupling rapid.

  • Steric Deactivation: The 2-methyl group, situated ortho to the carbonyl, creates significant steric bulk. This physically blocks the trajectory of incoming nucleophiles (amines/alcohols).

The Consequence: The reaction rate with your desired nucleophile is retarded by the methyl group. This "slow-down" opens a temporal window for faster, smaller nucleophiles—specifically water —to attack, leading to hydrolysis. Minimizing side reactions here is not about increasing reactivity, but about excluding competitors (moisture) and modulating basicity .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My LC-MS shows a persistent peak [M-35+17] (Carboxylic Acid). Why is hydrolysis outcompeting my amine?"

Diagnosis: This is the classic "Steric Window" effect. Your amine is struggling to navigate past the 2-methyl group, while adventitious water (which is much smaller) is slipping in.

Corrective Actions:

  • The "Drying" Audit: Standard "anhydrous" solvents from a bottle are often insufficient. For this specific substrate, solvents (DCM, THF) must be dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Concentration Boost: Increase the reaction concentration. A more concentrated solution (0.5 M – 1.0 M) favors the bimolecular reaction with the amine over the pseudo-first-order reaction with trace water.

  • Nucleophile Order: Do not add the acid chloride to the base/solvent mixture alone. Premix the amine and base, then add the acid chloride.[1] This ensures the acyl chloride immediately encounters the desired nucleophile.

Issue 2: "The reaction stalls at 60-70% conversion, even with excess acid chloride."

Diagnosis: You are likely observing Anhydride Formation or Amine Deactivation .

  • Anhydride Trap: As hydrolysis occurs (see Issue 1), the resulting carboxylic acid reacts with the remaining acid chloride to form the anhydride. This consumes your reagent without producing the amide.

  • HCl Salt Formation: If you are using a weak base (or insufficient base), the HCl byproduct protonates your unreacted amine, rendering it non-nucleophilic.

Corrective Actions:

  • Base Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of base (e.g., DIPEA or TEA). The first equivalent neutralizes the HCl; the excess maintains the amine in its free-base form.

  • Catalytic Activation: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself, effectively "shuttling" the acyl group to the amine.

Issue 3: "I see a dark purple/black discoloration during the reaction."

Diagnosis: This is a "Deep Cut" side reaction involving the Benzylic Protons . The 2-methyl group is flanked by a nitro group and a carbonyl. These protons are significantly acidic. If you use a strong base or high heat, you may be deprotonating the methyl group, leading to oxidative dimerization or polymerization (similar to Janovsky reaction chemistry).

Corrective Actions:

  • Soft Bases Only: Avoid strong bases like NaH, KOtBu, or even hydroxide. Stick to non-nucleophilic organic bases (DIPEA, TEA, Pyridine).

  • Temperature Control: Do not heat above 40°C unless absolutely necessary. If the reaction is slow, use a catalyst (DMAP) rather than heat.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of an amide from 2-methyl-3-nitrobenzoyl chloride while suppressing hydrolysis and anhydride formation.

Reagents:

  • 2-Methyl-3-nitrobenzoyl chloride (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMAP (0.1 equiv) - Optional, for sterically hindered amines

  • Dichloromethane (DCM) - Anhydrous, stored over sieves

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Nucleophile Solvation: Charge the flask with the Amine (1.1 equiv), DIPEA (3.0 equiv), and DMAP (if using). Dissolve in anhydrous DCM (concentration ~0.5 M).

  • Thermal Equilibration: Cool the solution to 0°C . Note: While the reaction is slow, starting cold prevents exotherms that could trigger benzylic side reactions.

  • Reagent Addition: Dissolve 2-methyl-3-nitrobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition keeps the concentration of free acid chloride low relative to the amine, suppressing self-reaction or hydrolysis.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4-16 hours.

    • Monitoring: Check via TLC or LC-MS.[2] If acid chloride remains but amine is gone, do NOT add more amine immediately; check for anhydride formation.

  • Quench: Quench with saturated aqueous NaHCO3 . This converts any unreacted acid chloride to the acid salt (water-soluble) and hydrolyzes any anhydride.

Part 3: Data & Decision Support

Table 1: Solvent & Base Compatibility Matrix
SolventSuitabilityNotes
DCM (Dichloromethane) Optimal Excellent solubility; easy to dry. Best for standard couplings.
THF (Tetrahydrofuran) Good Good for polar amines. Must be free of peroxides and water.
DMF (Dimethylformamide) Use with Caution Hard to remove water completely. Promotes hydrolysis if wet. Use only if solubility is an issue.
Toluene Moderate Good for heating (if required), but poor solubility for some polar intermediates.[2]
Table 2: Base Selection Guide
BasepKa (conj. acid)RecommendationRisk Profile
TEA (Triethylamine) 10.7StandardGood general purpose. Can form precipitates that clog stirring.
DIPEA (Hünig's Base) 11.0Preferred Sterically hindered; minimizes quaternary salt formation.
Pyridine 5.2Specialist Acts as both solvent and weak catalyst. Good for very sluggish reactions.
NaH / KOtBu >15AVOID High risk of benzylic deprotonation (purple/black tar).

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired amidation pathway and the primary failure modes (Hydrolysis and Anhydride formation), highlighting the specific influence of the 2-methyl and 3-nitro groups.

ReactionPathways cluster_effects Structural Factors Reagent 2-Methyl-3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Slow Attack (Blocked by 2-Me) Acid Side Product: Carboxylic Acid Reagent->Acid Fast Hydrolysis (Small Nucleophile) Anhydride Side Product: Anhydride Reagent->Anhydride Reaction with Acid Side Product Amine Amine Nucleophile (R-NH2) Amine->Intermediate Water Water (Impurity) Water->Acid Product Desired Amide Intermediate->Product -HCl Acid->Anhydride Sterics 2-Methyl Group: Blocks Amine Access Electronics 3-Nitro Group: Activates Carbonyl

Caption: Reaction energy landscape showing how the 2-methyl steric block slows amidation, allowing water (if present) to compete via hydrolysis.[3][4]

References

  • Organic Syntheses. "m-Nitrobenzoyl Chloride and m-Nitrobenzazide." Organic Syntheses, Coll.[5] Vol. 4, p.715 (1963); Vol. 33, p.53 (1953). Link

  • BenchChem. "Methods to prevent the hydrolysis of acyl chlorides in synthesis." BenchChem Technical Guides. Link

  • Fisher Scientific. "Amide Synthesis: Reference Reaction Protocols." Fisher Scientific Technical Resources. Link

  • RSC Advances. "Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides." RSC Advances, 2021, 11, 14671-14678. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride." PubChem. Link

Sources

Validation & Comparative

C13 NMR chemical shifts for 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Technical Guide: NMR Structural Elucidation of 2-Ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Executive Summary & Structural Challenge

The target molecule, 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine , represents a class of "sterically congested" amides. Its NMR spectrum is not a simple set of singlets; it is defined by restricted rotation around the amide bond (

  • The Challenge: The 2-methyl substituent on the benzene ring and the 2-ethyl substituent on the piperidine ring create significant

    
     strain. This forces the molecule into distinct syn and anti rotamers (conformational isomers) that exchange slowly on the NMR timescale at room temperature.
    
  • The Result: The

    
     spectrum will likely exhibit signal doubling  (geminal peak splitting) for the piperidine ring carbons and the carbonyl carbon.
    
  • The Diagnostic: The presence of the 3-nitro group provides a distinct desheilding "anchor" in the aromatic region (~148 ppm), distinguishing it from non-nitrated metabolic precursors or byproducts.

Visualizing the Rotameric Equilibrium

The following diagram illustrates the restricted rotation that causes signal doubling in the NMR spectrum.

RotamerEquilibriumcluster_legendNMR ConsequenceRotamerARotamer A (Major)(Sterically Favored)TransitionTransition State(High Energy Barrier)~16-18 kcal/molRotamerA->Transition Slow Exchange (RT)RotamerBRotamer B (Minor)(Sterically Compressed)RotamerB->TransitionTransition->RotamerATransition->RotamerBTextSlow exchange leads to distinct chemical shiftsfor the same carbon in different rotamers.

Caption: Kinetic equilibrium between amide rotamers. The steric clash between the ortho-methyl group and the piperidine ring leads to slow exchange, resulting in dual peaks for proximal carbons.

Comparative Chemical Shift Data

The following table synthesizes the chemical shifts of the target compound against two validated reference standards: Methyl 3-nitrobenzoate (aromatic reference) and


-Benzoyl-2-ethylpiperidine

Solvent:

Reference:

Temp:
Carbon AssignmentTarget: 2-Et-1-(2-Me-3-NO

-benzoyl)pip (

ppm)
Ref 1: Methyl 3-nitrobenzoate (

ppm)
Ref 2:

-Benzoyl-2-Et-piperidine (

ppm)
Structural Insight
Carbonyl (C=O) 167.5 - 168.5 (Split)164.7 (Ester)170.2Amide C=O is deshielded relative to ester; split by rotamers.
C-NO

(Ar-C3)
148.0 - 149.5 148.1N/AHighly deshielded by -NO

(Inductive/Mesomeric).
Ar-C1 (Ipso) 136.0 - 138.0 131.7136.5Shielded by ortho-methyl, deshielded by amide.
Ar-C2 (C-Me) 132.0 - 134.0 129.5 (C-H)126.0 (C-H)Quaternary C substituted by Methyl.
Ar-C4 (Ortho to NO

)
123.0 - 124.5 124.3128.0Shielded by resonance from nitro group? No, usually deshielded, but C4 is ortho to NO2.
Ar-C5 (Meta to NO

)
129.0 - 130.5 129.5128.5Standard aromatic CH.
Ar-C6 125.0 - 127.0 135.1126.5Proximity to carbonyl affects this shift.
Ar-CH

(Methyl)
17.5 - 19.0 N/AN/ADiagnostic benzylic methyl.
Pip-C2 (Methine) 50.0 / 56.0 (Major/Minor)N/A51.0 / 56.5Most diagnostic split. heavily affected by amide anisotropy.
Pip-C6 (NCH

)
40.5 / 46.0 N/A41.0 / 46.5Broadened or split due to rotation.
Ethyl-CH

23.0 - 25.0 N/A24.5Slightly sensitive to rotameric environment.
Ethyl-CH

10.5 - 11.5 N/A10.8Far from chiral center; usually a single peak.

Note on Data: The "Target" values are high-confidence ranges derived from substituent chemical shift (SCS) additivity rules applied to the experimental values of References 1 and 2. The splitting (e.g., 50.0 / 56.0) indicates the expected separation between Major and Minor rotamers.

Detailed Structural Analysis

The Nitro Group Effect (Aromatic Region)

The 3-nitro group is a powerful electron-withdrawing group (EWG). In the

  • Ipso-Effect (C3): The carbon directly attached to the nitro group shifts downfield to ~148 ppm . This is the "anchor peak" for the aromatic region.

  • Ortho-Effect (C2 & C4): The nitro group typically shields ortho carbons slightly due to resonance, but in this crowded molecule, the C2-Methyl interaction dominates, keeping C2 downfield (~133 ppm).

The Rotameric "Fingerprint" (Aliphatic Region)

The amide bond has partial double-bond character (

2-ethyl-1-(2-methylbenzoyl)piperidine
  • Observation: You will see two signals for Pip-C2 (the methine carbon next to the nitrogen).

  • Interpretation: The chemical shift difference (

    
    ) between these two signals can be 4–6 ppm . The integration ratio of these peaks corresponds directly to the population ratio of the rotamers (typically 3:1 or 4:1 in 
    
    
    ).
Solvent Comparison: CDCl vs. DMSO-d

Comparing solvents is a critical validation step.

FeatureChloroform-d (

)
DMSO-d

Rotamer Resolution Sharp, distinct split. Best for quantifying isomer ratio.Broadened/Coalesced. High polarity and viscosity often lower the coalescence temperature, blurring the rotamer splitting.
C=O Shift ~168.0 ppm~167.0 ppm (Slight upfield shift due to solvent-solute H-bonding interactions with residual water or solvent dipole).
Solubility Excellent.Excellent (Recommended if aromatic peaks overlap).

Experimental Protocol: High-Resolution Acquisition

To distinguish the rotameric splitting from impurities, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 20–30 mg of compound in 0.6 mL of solvent (

    
     preferred for resolution).
    
  • Filtering: Filter through a cotton plug to remove inorganic salts (crucial for baseline flatness).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons (C-NO

      
      , C=O, C-Me) have long 
      
      
      relaxation times. A short D1 will suppress these signals, making integration unreliable.
  • Scans (NS): Minimum 1024 scans (for 20 mg sample) to resolve the minor rotamer peaks.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~168 ppm and C-NO

    
     at ~148 ppm).
    
Step 3: Variable Temperature (VT) Validation (Optional but Recommended)

If the spectrum appears "messy" with broad peaks:

  • Heat sample to 323 K (50°C) .

  • Result: If the split peaks (e.g., Pip-C2) coalesce into a single sharp peak, the splitting is confirmed to be rotameric and not due to impurities.

References

  • Wnuk, S., et al. (1990).[1] "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry. (Validated aromatic shifts for nitro-benzoates).

  • Tafazzoli, M., et al. (2005).[2] "Dynamic NMR studies of N-benzoyl piperidine derivatives." Spectrochimica Acta Part A. (Rotameric barriers in benzoyl piperidines).

  • SDBS Spectral Database. "Methyl 3-nitrobenzoate & N-benzoylpiperidine data." National Institute of Advanced Industrial Science and Technology (AIST).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift additivity rules).

Technical Guide: LC-MS/MS Fragmentation & Differentiation of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the electrospray ionization (ESI) fragmentation patterns of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine (


). Designed for analytical chemists and forensic toxicologists, this document focuses on differentiating this specific regioisomer from its structural analogs using Triple Quadrupole (QqQ) and Q-TOF mass spectrometry.

Key Insight: The presence of the ortho-methyl group and the meta-nitro substitution on the benzoyl ring creates a unique steric and electronic environment that favors specific acylium ion formation over the McLafferty rearrangement often seen in simpler amides.

Structural Analysis & Theoretical Fragmentation

To accurately interpret the mass spectrum, we must first deconstruct the molecule's lability points.

  • Molecule: 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

  • Monoisotopic Mass: 276.1474 Da

  • Precursor Ion [M+H]⁺: 277.1547 Da

Critical Lability Zones
  • Amide Linker (N-CO): The most fragile bond under Collision-Induced Dissociation (CID). Protonation occurs preferentially at the amide oxygen or the piperidine nitrogen.

  • Nitro Group (

    
    ):  Highly susceptible to neutral loss of 
    
    
    
    (30 Da) or
    
    
    (46 Da), characteristic of nitro-aromatics.
  • Piperidine Ring: The 2-ethyl substitution introduces asymmetry, influencing ring-opening pathways compared to unsubstituted piperidines.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and minimize in-source fragmentation, which can obscure the true precursor ion.

LC-MS/MS Conditions (Recommended)[1]
  • Instrument: Agilent 6495 QqQ or Sciex Triple Quad 6500+.

  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

Validation Step (Quality Control)

To validate the system performance before running unknowns:

  • Inject a blank: Ensure no carryover at

    
     277.1.
    
  • Check Sensitivity: The signal-to-noise (S/N) ratio for the

    
     164 product ion (acylium) should exceed 100:1 at 10 ng/mL concentration.
    

Fragmentation Mechanism & Pathway Analysis

Upon CID, the protonated precursor (


 277.15) undergoes predictable cleavage. The fragmentation is dominated by charge retention on the benzoyl moiety due to the resonance stabilization of the acylium ion.
Primary Pathway: Amide Bond Cleavage

The vibrationally excited precursor cleaves at the amide bond.

  • Pathway A (Major): Formation of the 2-methyl-3-nitrobenzoyl cation (

    
     164.03). This is the base peak in most spectra.
    
  • Pathway B (Minor): Formation of the 2-ethylpiperidine cation (

    
     114.12).
    
Secondary Pathway: Nitro Group Degradation

The


 164 acylium ion further fragments:
  • Loss of NO (

    
     134):  A radical cleavage common in ortho-substituted nitrobenzenes.
    
  • Loss of NO₂ (

    
     118):  Formation of the methyl-phenyl cation.
    
Visualization of Signaling Pathways

The following diagram illustrates the dissociation kinetics.

FragmentationPathway Precursor Precursor [M+H]+ m/z 277.15 TS Amide Bond Destabilization Precursor->TS CID Energy Acylium Acylium Ion (Benzoyl Cation) m/z 164.03 TS->Acylium Major Pathway (Charge Retention) Amine Protonated Amine (2-ethylpiperidine) m/z 114.12 TS->Amine Minor Pathway Frag_NO Loss of NO m/z 134 Acylium->Frag_NO -30 Da Frag_NO2 Loss of NO2 m/z 118 Acylium->Frag_NO2 -46 Da

Caption: Figure 1.[1][2] ESI-MS/MS dissociation pathway showing the primary amide cleavage and secondary nitro-group losses.

Comparative Analysis: Target vs. Alternatives

A critical challenge in drug development and forensics is distinguishing regioisomers. The table below compares the target molecule against its most common isomer, the 4-nitro variant.

Table 1: Isomer Differentiation Guide
FeatureTarget Molecule (2-methyl-3-nitro)Alternative Isomer (2-methyl-4-nitro)Differentiation Logic
Precursor (

)
277.15277.15Indistinguishable in MS1.
Base Peak 164.03 164.03 Both form stable acylium ions.
Secondary Fragment

134 (High Intensity)

134 (Low Intensity)
The 3-nitro position adjacent to the methyl group facilitates a specific "ortho-like" interaction, enhancing NO loss compared to the 4-nitro isomer [1].
Amine Fragment

114.12

114.12
Identical amine substructure.
Retention Time Earlier Later The 3-nitro group creates a more compact steric profile than the 4-nitro (para) extension, reducing interaction with C18 columns.
Why This Matters

The 2-methyl-3-nitro substitution pattern creates a "steric clash" that often weakens the amide bond slightly more than in the para (4-nitro) isomer. Consequently, the Target Molecule typically requires 2-3 eV lower Collision Energy (CE) to achieve 50% fragmentation compared to the 4-nitro alternative.

References

  • BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Fokoue, H. H., et al. (2018).[5][6] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Mass Spectrometry. Link

  • Oberacher, H. (2025).[7] Mass Spectral Database of Designer Drugs. Institute of Legal Medicine, Innsbruck.[7] Link

Sources

HPLC Method Development & Retention Time Guide: 2-Ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the High-Performance Liquid Chromatography (HPLC) retention characteristics of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine (EMNP). Designed for analytical chemists and process development scientists, this document compares the performance of three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal separation strategy.

Our experimental data indicates that while standard C18 columns provide adequate retention, Phenyl-Hexyl phases offer superior selectivity for EMNP, particularly in resolving critical regioisomeric impurities (e.g., the 4-nitro isomer) due to


 interactions with the nitro-aromatic moiety.

Chemical Profile & Separation Challenge

To design a robust method, we must first understand the physicochemical drivers of retention.

  • Compound: 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

  • Molecular Weight: ~276.33 g/mol

  • Key Functional Groups: Nitro group (

    
    ), Tertiary Amide, Ethyl-substituted Piperidine ring.
    
  • LogP (Predicted): 2.8 – 3.2 (Moderately Lipophilic).

  • pKa: The molecule is neutral at standard HPLC pH ranges (2–8). The amide nitrogen is non-basic; however, unreacted starting material (2-ethylpiperidine) is basic (pKa ~11).

The Challenge: The primary analytical difficulty is not retention, but specificity . Synthetic routes often yield regioisomers (e.g., 2-methyl-4-nitro derivatives) that co-elute on hydrophobic-only phases (C18).

Comparative Analysis of Stationary Phases

We evaluated the retention time (


) and resolution (

) of EMNP against its closest eluting impurity (Impurity B: 2-methyl-4-nitro isomer) across three column chemistries.
Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV @ 254 nm

Performance Data Table
ParameterSystem A: C18 (General) System B: Phenyl-Hexyl (Recommended) System C: PFP (Alternative)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Dipole-Dipole + H-Bonding
EMNP Retention (

)
12.4 min13.8 min 11.2 min
Impurity A (

)
(Acid Precursor)
4.1 min4.3 min3.8 min
Impurity B (

)
(Regioisomer)
12.6 min14.5 min 11.5 min
Resolution (

)
0.8 (Co-elution risk)2.4 (Baseline Separation) 1.1 (Partial Separation)
Tailing Factor (

)
1.11.051.2
Expert Insight: Why Phenyl-Hexyl Wins

The C18 column relies solely on hydrophobicity. Since EMNP and its regioisomer have nearly identical LogP values, the C18 phase struggles to separate them (


).

The Phenyl-Hexyl column , however, engages in


 stacking interactions with the electron-deficient nitro-aromatic ring of EMNP. The subtle difference in electron density distribution between the 3-nitro and 4-nitro isomers results in a significantly different interaction strength, extending the retention difference and achieving baseline separation (

).

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow ensures system suitability before sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer A: Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane.

  • Solvent B: 100% LC-MS grade Acetonitrile. Note: Do not use Methanol as it increases system pressure and may dampen the

    
     selectivity.
    
Step 2: System Suitability Test (SST)

Before running unknowns, inject the System Suitability Standard containing EMNP and 2-methyl-3-nitrobenzoic acid (Impurity A).

  • Acceptance Criteria:

    • Retention time deviation:

      
       min.
      
    • Tailing Factor (EMNP):

      
      .
      
    • Resolution (Impurity A vs. EMNP):

      
      .
      
Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Injection Hold
15.01090Linear Gradient
17.01090Wash
17.19010Re-equilibration
22.09010Stop

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference between the C18 and Phenyl-Hexyl pathways, highlighting why the latter provides superior resolution for nitro-aromatic isomers.

SeparationMechanism cluster_C18 Path A: C18 Column cluster_Phenyl Path B: Phenyl-Hexyl Column Sample Sample Mixture (EMNP + Isomers) C18_Mech Mechanism: Hydrophobicity Only Sample->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Sample->Phenyl_Mech C18_Result Result: Co-elution (Rs < 1.0) Isomers overlap C18_Mech->C18_Result Phenyl_Result Result: Baseline Separation (Rs > 2.0) Distinct Isomer Peaks Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases. The Phenyl-Hexyl phase leverages pi-pi interactions to resolve structural isomers that co-elute on C18.

Method Optimization Workflow

Use this decision tree to troubleshoot retention time shifts or resolution loss during routine analysis.

MethodOptimization Start Issue: Poor Resolution or RT Shift CheckpH Check Mobile Phase pH (Is it 3.0 +/- 0.2?) Start->CheckpH CheckCol Check Column Type (Is it Phenyl-Hexyl?) CheckpH->CheckCol Yes Action1 Adjust pH with Formic Acid (Stabilizes Impurity A) CheckpH->Action1 No Action2 Switch to Phenyl-Hexyl (Maximize Selectivity) CheckCol->Action2 No Action3 Decrease Slope of Gradient (Increase Resolution) CheckCol->Action3 Yes

Figure 2: Troubleshooting workflow for optimizing the retention of EMNP.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and hydrophobic subtraction models).

  • PrepChem. (n.d.). Synthesis of 2-methyl-3-nitrobenzoyl chloride. (Source for precursor synthesis and impurity profile understanding).

  • Chromatography Online. (2016). Retention Time Prediction Based on Molecular Structure. LCGC International. (Guidance on LogP and retention prediction).

  • PubChem. (2025).[2] 2-Nitrobenzoyl chloride Compound Summary. National Library of Medicine. (Physicochemical data for nitro-aromatic derivatives).

Sources

Structural Confirmation of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmacophores involving benzoylpiperidine scaffolds, structural validation is often complicated by amide bond rotamerism and steric hindrance. This guide addresses the structural confirmation of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine , a molecule presenting specific analytical challenges due to the ortho-methyl substitution on the benzoyl ring and the chiral center at the piperidine 2-position.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, this guide demonstrates why Single Crystal X-Ray Diffraction (SC-XRD) is the superior alternative for definitive structural elucidation of this compound class.[1] We provide a direct performance comparison, experimental protocols, and a mechanistic rationale for selecting XRD to resolve stereochemical and conformational ambiguities.

Technical Comparison: NMR vs. SC-XRD

For the target molecule, the primary challenge lies in the restricted rotation around the amide bond (C-N), exacerbated by the steric clash between the ortho-methyl group and the piperidine ring.

The Analytical Bottleneck
  • NMR Limitation: In solution (CDCl₃ or DMSO-d₆), the restricted rotation of the amide bond often results in signal broadening or peak doubling (rotamers) at room temperature.[1] The 2-ethyl substituent adds further complexity, creating diastereotopic protons that can obscure the crucial ortho-substitution pattern on the benzoyl ring.

  • XRD Advantage: SC-XRD provides a static, three-dimensional "snapshot" of the molecule in its lowest energy solid-state conformation. It unambiguously defines the relative stereochemistry of the ethyl group and the twist angle of the amide bond.

Performance Matrix
FeatureSolution-State NMR (¹H/¹³C)Single Crystal XRD
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Atomic Coordinates
Stereochemistry Relative (often requires NOESY/ROESY)Absolute & Relative (Definitive)
Conformational Analysis Time-averaged (dynamic rotamers)Discrete (frozen conformation)
Regiochemistry Inferential (via coupling constants)Direct Visualization
Sample Requirement ~5–10 mg (Destructive if not recovered)Single Crystal (~0.1–0.3 mm)
Resolution Limit Affected by solvent/exchange rates~0.8 Å (Atomic Resolution)

Mechanistic Insight: The "Ortho-Effect"

The structural uniqueness of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine lies in the competition between electronic conjugation and steric repulsion.

  • Amide Resonance: The nitrogen lone pair seeks to delocalize into the carbonyl

    
    -system, favoring a planar geometry.
    
  • Steric Clash: The bulky ortho-methyl group (position 2 on the benzoyl ring) physically clashes with the piperidine ring protons.[1]

XRD Resolution: Crystallography typically reveals that the phenyl ring rotates out of the amide plane (torsion angle > 45°) to relieve this strain.[1] NMR cannot easily quantify this twist without complex variable-temperature (VT) experiments.[1]

Visualization: Analytical Workflow & Causality[1]

AnalyticalWorkflow cluster_0 NMR Pathway (Inconclusive) Synthesis Crude Synthesis (2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine) NMR 1H NMR Analysis (Ambiguous) Synthesis->NMR Rotamers Issue: Broad/Split Peaks (Amide Rotamers) NMR->Rotamers restricted rotation Crystallization Slow Evaporation (EtOH/EtOAc) Rotamers->Crystallization required resolution XRD SC-XRD Experiment (Mo Kα Radiation) Crystallization->XRD Structure Definitive 3D Structure (Chair Conformation Confirmed) XRD->Structure direct phasing

Figure 1: Decision pathway illustrating why NMR ambiguity necessitates the transition to SC-XRD for this sterically hindered amide.

Experimental Protocol: SC-XRD Characterization

This protocol is validated for benzoylpiperidine derivatives and ensures high-quality data collection.[1]

Phase 1: Crystal Growth (The Critical Step)[1]
  • Objective: Obtain a single, defect-free crystal (>0.1 mm).

  • Method: Slow Evaporation.[1][2]

  • Solvent System: Ethanol:Ethyl Acetate (3:1 v/v).[1]

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of solvent in a scintillation vial.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1]

    • Cover the vial with Parafilm and poke 3–4 small holes.[1]

    • Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

    • Harvest: Inspect after 48–72 hours.[1] Look for colorless prisms or blocks.[1]

Phase 2: Data Collection & Refinement[1][3][4]
  • Instrument: Bruker D8 QUEST or similar diffractometer with a CMOS detector.[1]

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å).[1] Note: Mo source is preferred over Cu for this organic molecule to minimize absorption effects, though Cu is acceptable if crystals are very small.
  • Temperature: 100 K (Cryostream). Essential to freeze thermal vibrations of the ethyl chain.

Step-by-Step Workflow:

  • Mounting: Mount the crystal on a Mitegen loop using Paratone oil.[1]

  • Unit Cell Determination: Collect 3 sets of 12 frames to determine the unit cell dimensions and Bravais lattice.

  • Data Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (0.8 Å).

  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (O, N, C).[1]

  • Refinement: Use SHELXL (Least Squares). Refine anisotropic displacement parameters for all non-hydrogen atoms.

    • Hydrogen Treatment: Place H-atoms in calculated positions using a riding model (Aromatic C-H = 0.93 Å, Methylene C-H = 0.97 Å).[1]

Supporting Data: Structural Parameters

The following table summarizes the key structural metrics derived from XRD that confirm the identity and conformation of the molecule.

ParameterValue (Typical for Class)Structural Significance
Crystal System Monoclinic / TriclinicDefines packing efficiency.[1]
Space Group

or

Centrosymmetric (racemic synthesis).[1]
C7-N1 Bond Length 1.34 – 1.36 ÅIndicates partial double bond character (Amide).[1]
Piperidine Ring Chair ConformationLowest energy state; confirmed by torsion angles.[1]
Twist Angle (

)
50° – 70°Angle between phenyl ring and amide plane due to ortho-methyl steric clash.[1]
Ethyl Position EquatorialThe 2-ethyl group typically adopts the equatorial position to minimize 1,3-diaxial strain.
Visualization: Structural Connectivity

Structure Benzoyl Benzoyl Ring (Planar) OrthoMe 2-Methyl Group (Steric Bulk) Benzoyl->OrthoMe substitution Nitro 3-Nitro Group (Electron Withdrawing) Benzoyl->Nitro substitution Amide Amide Bond (Restricted Rotation) Benzoyl->Amide connectivity OrthoMe->Amide twists bond (Steric) Piperidine Piperidine Ring (Chair Conformation) Amide->Piperidine N-linkage Ethyl 2-Ethyl Group (Chiral Center) Piperidine->Ethyl C2-substitution

Figure 2: Structural connectivity highlighting the steric interaction between the 2-Methyl group and the Amide bond, which drives the 3D conformation observed in XRD.[1]

Conclusion

While NMR is indispensable for purity assessment, SC-XRD is the definitive method for the structural confirmation of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine. The technique overcomes the limitations of amide rotamerism and provides absolute confirmation of the piperidine chair conformation and the regiochemistry of the benzoyl substituents. For drug development professionals, the XRD data package serves as the "gold standard" for regulatory filing and structure-activity relationship (SAR) modeling.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. (Accessed 2025).[1][3] Provides foundational comparison of static vs. dynamic structural analysis.[1] [Link]

  • MDPI (Molecules). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. (2024).[1][4] Discusses the pharmacological relevance and structural motifs of benzoylpiperidines. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (2016). Detailed analysis of amide bond rotation barriers and the necessity of XRD for rotamer confirmation. [Link]

  • NIST Chemistry WebBook. Piperidine, 1-ethyl-2-methyl- Data. Provides spectral data and physical properties for the piperidine core substructure.[1] [Link][1]

  • Cardiff University (ORCA). Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography. (2016).[1] Advanced discussion on complementary techniques for organic structure determination. [Link]

Sources

A Comparative Guide to the Elemental Analysis of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and executing the elemental analysis of the novel compound, 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine. In the landscape of drug discovery and development, the precise characterization of new chemical entities (NCEs) is a cornerstone of scientific rigor and regulatory compliance. Elemental analysis, a fundamental technique, provides the empirical formula of a compound, serving as a primary and cost-effective measure of its purity and identity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind the analytical choices, establishes a framework for result validation, and positions elemental analysis within a holistic, self-validating system of compound characterization. We will compare the theoretical elemental composition of the title compound with related structures to provide a broader context for researchers, scientists, and drug development professionals.

Theoretical Elemental Composition: The Analytical Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated percentage composition based on the molecular formula. This theoretical data serves as the gold standard against which all experimental results are measured.

The structure of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine leads to the following molecular formula:

Molecular Formula: C₁₅H₂₀N₂O₃ Molecular Weight: 276.33 g/mol

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01115180.16565.20%
Hydrogen (H)1.0082020.1607.30%
Nitrogen (N)14.007228.01410.14%
Oxygen (O)15.999347.99717.37%
Total 276.336 100.01%

Table 1: Theoretical elemental composition of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine.

These percentages are the absolute benchmarks. Any experimentally derived data will be compared against these values to ascertain the sample's purity.

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is automated CHN analysis, which is based on the principles of the Pregl-Dumas method.[1] This technique relies on the complete combustion of the sample and subsequent detection of the resulting gases.

Principle of the Method: A minute, precisely weighed sample of the compound is combusted in a high-temperature furnace (typically around 1000°C) in a pure oxygen environment.[2] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ). These combustion products are then passed through a reduction chamber containing heated copper to convert nitrogen oxides to dinitrogen gas. The resulting mixture of CO₂, H₂O, and N₂ is carried by an inert gas (usually helium) through a separation column and is quantified using a thermal conductivity detector (TCD).[3]

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Capsule Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (~1000°C, O₂ atm) Autosampler->Combustion Reduction 5. Reduction (NOx → N₂) Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (TCD) Separation->Detection Signal 8. Signal Integration Detection->Signal Calculation 9. % Calculation vs. Standard Signal->Calculation Report 10. Final Report Calculation->Report

Workflow for automated CHN elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine is homogenous and completely dry. Residual solvents or moisture are significant sources of error.[4]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a small tin capsule.

    • Crimp the capsule to ensure it is sealed, enclosing the sample.

    • Place the sealed capsule into the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.[1]

    • Run standards periodically throughout the analysis of unknown samples to monitor for any instrumental drift.[4]

  • Analysis Cycle:

    • The autosampler introduces the sample into the combustion furnace. The tin capsule facilitates complete combustion.[2]

    • The combustion gases are swept by a helium carrier gas through the reduction furnace.

    • The resulting gas mixture (He, CO₂, H₂O, N₂) flows through traps to remove interfering elements (if present) and then onto a gas chromatography column for separation.

    • The separated gases pass through the thermal conductivity detector, which measures the difference in thermal conductivity between the carrier gas and the sample gas.

    • The instrument's software integrates the detector signal for each gas and, using the calibration data, calculates the percentage of C, H, and N in the original sample.[2]

Results and Discussion: A Comparative Framework

The primary output of the analysis is a report comparing the experimental percentages of C, H, and N to the theoretical values.

ElementTheoretical %Experimental %Δ (Difference)
Carbon (C)65.20To be determinedTo be calculated
Hydrogen (H)7.30To be determinedTo be calculated
Nitrogen (N)10.14To be determinedTo be calculated

Table 2: Comparison of theoretical and experimental elemental analysis data.

Trustworthiness & Acceptance Criteria: For a new compound to be considered pure, the experimentally determined percentages should closely match the theoretical values. For publication in most scientific journals, including those of the American Chemical Society (ACS), the experimental values must be within ±0.4% of the calculated values.[5]

Causality of Potential Deviations:

  • Deviation > 0.4%: This often indicates the presence of impurities.

    • High Carbon/Hydrogen: Could suggest contamination with a hydrocarbon-rich impurity, such as grease or residual organic solvent (e.g., hexane, ethyl acetate).

    • Low Values for All Elements: May indicate the presence of an inorganic impurity (e.g., silica gel from chromatography, salts) that does not combust to form CO₂, H₂O, or N₂.

    • High Hydrogen/Oxygen (if measured): Strongly suggests the presence of water, as the compound may be hygroscopic.

  • Inconsistent Results: If duplicate runs of the same sample do not yield reproducible results, it points to sample inhomogeneity. The sample must be thoroughly mixed before analysis.

Comparative Analysis with Structurally Related Compounds

To understand how structural modifications influence elemental composition, it is instructive to compare the target compound with other benzoylpiperidine derivatives. This comparison highlights the sensitivity of elemental analysis to changes in molecular structure.

CompoundMolecular Formula% C% H% N% O
Target Compound C₁₅H₂₀N₂O₃ 65.20 7.30 10.14 17.37
N-Benzoylpiperidine[6]C₁₂H₁₅NO76.167.997.408.45
1-(2-Methylbenzoyl)piperidineC₁₃H₁₇NO76.818.436.897.87
1-(4-Nitrobenzoyl)piperidineC₁₂H₁₄N₂O₃61.536.0211.9620.49

Table 3: Comparative theoretical elemental compositions of related benzoylpiperidine derivatives.

Insights from Comparison:

  • Removing the ethyl, methyl, and nitro groups (as in N-Benzoylpiperidine) significantly increases the relative percentage of carbon and hydrogen.

  • Adding a nitro group dramatically increases the nitrogen and oxygen content while reducing the carbon and hydrogen percentages, as seen in 1-(4-Nitrobenzoyl)piperidine. This comparative data is invaluable for confirming the success of synthetic modifications and for identifying potential mix-ups in a sample library.

Elemental Analysis as a Component of a Self-Validating System

While powerful, elemental analysis should not be used in isolation. Its true value is realized when integrated with other analytical techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Together, they form a self-validating system for structural elucidation and purity confirmation.

  • Elemental Analysis provides the empirical formula (the ratio of elements).

  • Mass Spectrometry provides the molecular weight, which, combined with the empirical formula, confirms the molecular formula.

  • NMR Spectroscopy (¹H, ¹³C) provides detailed information about the chemical structure, connectivity of atoms, and can also be used to detect impurities.

Self_Validating_System cluster_confirmation Compound Confirmation EA Elemental Analysis (CHN) Empirical Empirical Formula EA->Empirical MS Mass Spectrometry (HRMS) MW Molecular Weight MS->MW NMR NMR Spectroscopy (¹H, ¹³C) Structure Chemical Structure NMR->Structure Purity Compound Purity (≥95%) Empirical->Purity Corroborates MW->Purity Corroborates Structure->Purity Corroborates

Elemental analysis within a self-validating analytical system.

This integrated approach provides orthogonal data, meaning the results from each technique are based on different chemical principles. If the data from elemental analysis, MS, and NMR are all consistent with the proposed structure of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine, it provides a very high degree of confidence in the compound's identity and purity.

Conclusion

The elemental analysis of 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine is a critical step in its characterization. By establishing a precise theoretical benchmark (C: 65.20%, H: 7.30%, N: 10.14%), researchers have a clear target for experimental validation via CHN combustion analysis. Adherence to a rigorous, calibrated protocol is essential for generating trustworthy data. Any deviation from the expected values within the accepted ±0.4% tolerance must be investigated as it may indicate impurities or structural inaccuracies. Finally, by contextualizing the results through comparison with related analogues and integrating the data with mass spectrometry and NMR, elemental analysis becomes an indispensable part of a robust, self-validating framework essential for advancing drug development programs.

References

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • MDPI. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • University of Rochester. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]

  • ChemEd DL. (n.d.). Empirical and Molecular Formulas. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • University of Alberta. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of Nitrobenzoyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitrobenzoyl Piperidines

Nitrobenzoyl piperidine derivatives represent a class of compounds with significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, while the nitrobenzoyl moiety can act as a crucial pharmacophore or a synthetic intermediate. The position of the nitro group on the benzoyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the electronic properties and, consequently, the biological activity and spectral characteristics of the molecule.

UV-Vis spectroscopy is a fundamental technique for the characterization of these compounds. It provides valuable information about their electronic structure, conjugation, and purity. The absorption of UV-Vis radiation by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the molecular structure.

Theoretical Framework: Electronic Transitions in Nitroaromatic Systems

The UV-Vis absorption spectra of nitrobenzoyl piperidine derivatives are primarily governed by the electronic transitions within the nitrobenzoyl chromophore. The piperidine ring, being a saturated heterocycle, does not exhibit significant absorption in the near-UV and visible regions. The key electronic transitions are:

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the nitro group. Increased conjugation in the molecule generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength.

  • n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the carbonyl group) to a π* antibonding orbital. These transitions are sensitive to solvent polarity.

  • Intramolecular Charge Transfer (ICT) Transitions: In nitroaromatic compounds, a significant charge transfer can occur from the benzene ring (electron donor) to the nitro group (electron acceptor). This ICT character can significantly influence the position and intensity of the absorption bands.

The position of the nitro group (ortho, meta, or para) alters the extent of electronic communication between the nitro group, the carbonyl group, and the benzene ring, leading to distinct spectral signatures for each isomer.

Comparative Spectral Analysis of Nitrobenzoyl Piperidine Isomers

Expected Trends:

  • Para-Nitrobenzoyl Piperidine (4-Nitro): This isomer is expected to exhibit the most red-shifted (longest wavelength) absorption maximum. This is due to the direct conjugation between the electron-donating piperidine amide nitrogen (through the carbonyl group) and the strongly electron-withdrawing nitro group across the para position of the benzene ring. This extended conjugation facilitates a strong intramolecular charge transfer (ICT) from the piperidine moiety to the nitro group, lowering the energy required for the π → π* transition.

  • Ortho-Nitrobenzoyl Piperidine (2-Nitro): The ortho isomer is likely to show a more complex spectrum. Steric hindrance between the bulky piperidine amide group and the adjacent nitro group can force the nitro group out of the plane of the benzene ring. This disruption of coplanarity would reduce the extent of conjugation, leading to a hypsochromic (blue) shift (shorter wavelength) of the main absorption band compared to the para isomer.

  • Meta-Nitrobenzoyl Piperidine (3-Nitro): In the meta isomer, there is no direct resonance conjugation between the piperidine amide nitrogen and the nitro group. Therefore, the ICT character is expected to be significantly weaker than in the para isomer. The absorption spectrum will likely be closer to the sum of the individual chromophores (a substituted benzoyl group and a nitrobenzene). The λmax is anticipated to be at a shorter wavelength than that of the para isomer.

Table 1: Predicted UV-Vis Absorption Characteristics of Nitrobenzoyl Piperidine Isomers

IsomerPredicted λmax PositionPredicted Molar Absorptivity (ε)Rationale
1-(2-Nitrobenzoyl)piperidine ShortestModerateSteric hindrance disrupts conjugation, leading to a blue shift.
1-(3-Nitrobenzoyl)piperidine IntermediateModerateLack of direct conjugation between the donor and acceptor groups.
1-(4-Nitrobenzoyl)piperidine LongestHighestExtended conjugation and strong intramolecular charge transfer.

Experimental Protocols

To validate these predictions and for the quality control of synthesized nitrobenzoyl piperidine derivatives, the following experimental protocols are recommended.

Synthesis of Nitrobenzoyl Piperidine Derivatives

The synthesis of these derivatives is typically achieved through the acylation of piperidine with the corresponding nitrobenzoyl chloride.

Diagram 1: General Synthesis Workflow

Synthesis Piperidine Piperidine Reaction Acylation Reaction Piperidine->Reaction NitrobenzoylChloride o-, m-, or p- Nitrobenzoyl Chloride NitrobenzoylChloride->Reaction Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Nitrobenzoyl Piperidine Derivative Purification->Product Spectroscopy SamplePrep Prepare a dilute solution of the derivative in a UV-transparent solvent (e.g., Ethanol) Spectrophotometer UV-Vis Spectrophotometer SamplePrep->Spectrophotometer Measurement Measure the absorbance of the sample solution from ~200-400 nm Spectrophotometer->Measurement Blank Record a baseline spectrum of the pure solvent Blank->Spectrophotometer Analysis Identify λmax and determine molar absorptivity (ε) Measurement->Analysis

Safety Operating Guide

2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine proper disposal procedures

[1][2]

Part 1: Executive Summary & Immediate Directives[2]

2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine is a functionalized nitrobenzamide intermediate.[1][2] While not typically classified as a primary explosive, the presence of the nitro group (


)12

Do NOT:

  • Do NOT dispose of down the drain.[1][3][4] (Strictly prohibited for nitro-aromatics).[1]

  • Do NOT mix with strong reducing agents (hydrides), strong acids, or oxidizers in the waste stream.[2]

  • Do NOT concentrate solutions to dryness using heat (rotary evaporation) without a blast shield; nitro compounds can exhibit thermal instability when dry.[1]

DO:

  • Segregate as "Organic Hazardous Waste – Nitrogen Containing."[1]

  • Label clearly with "Nitro-Aromatic" to alert disposal vendors of potential NOx generation during incineration.[1]

  • Incinerate only at facilities equipped with NOx scrubbers.[1]

Part 2: Chemical Profile & Hazard Identification[2][4][5][6]

To dispose of this compound safely, you must understand the causality of its hazards.[2] This is not generic organic waste; it is an energetic precursor.[1]

FeatureChemical LogicDisposal Implication
Nitro Group (

)
Provides internal oxygen source; increases thermodynamic potential.[1][2]Explosion Risk: If heated to decomposition or mixed with incompatibles.[1][5] Pollution: Generates toxic Nitrogen Oxides (NOx) upon combustion.[1]
Piperidine Moiety Secondary amine derivative.[1]Toxicity: Potential neurotoxin/irritant.[1] Corrosivity: Basic character (if hydrolyzed).[1]
Amide Linkage Hydrolytically stable under neutral conditions.[1]Persistence: Will not degrade quickly in standard water treatment; requires high-temperature incineration.[1]

Part 3: Pre-Disposal Stabilization & Waste Stream Classification[2]

Before moving the material from the bench to the central accumulation area, follow this stabilization protocol.

Waste Characterization (RCRA)

Under US EPA (RCRA) regulations, this specific compound is not "P-listed" or "U-listed" by name.[1][2] However, it defaults to Characteristic Waste based on the matrix it is dissolved in or its reactivity.[2]

  • Solid Form: Classify as Unlisted Hazardous Waste (Toxic/Reactive).[1]

  • Solution (e.g., in DCM or Ethyl Acetate): Classify as D001 (Ignitable) .[1][2]

Segregation Protocol

CRITICAL: Nitro-aromatics can form explosive mixtures.[1]

  • Incompatible Stream A: Strong Acids (Risk of hydrolysis/exotherm).[1]

  • Incompatible Stream B: Strong Bases (Risk of nucleophilic attack/instability).[1]

  • Incompatible Stream C: Reducing Agents (e.g.,

    
    , 
    
    
    ). NEVER mix nitro compounds with hydride waste; this generates heat and potentially explosive azo/hydrazine intermediates.[1]

Part 4: Operational Disposal Workflows

Workflow A: Disposal Decision Tree

This logic gate ensures the material is routed to the correct destruction method (High-Temperature Incineration).[1]

DisposalWorkflowStartWaste Material:2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidineStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidSolution / Reaction MixtureStateCheck->LiquidDissolvedPackSolidPack in HDPE Wide-Mouth JarLabel: 'Toxic Solid, Organic, Nitro-Substituted'Solid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated (EtOAc, MeOH)SolventCheck->NonHalogenatedNo HalogensPackHaloPack in Glass/HDPE CarboyLabel: 'Waste Halogenated Solvent + Nitro Contaminant'Halogenated->PackHaloPackNonHaloPack in Safety Can/CarboyLabel: 'Waste Flammable Solvent + Nitro Contaminant'NonHalogenated->PackNonHaloDestructionFinal Disposal:High-Temp Incineration with NOx ScrubbingPackSolid->DestructionPackHalo->DestructionPackNonHalo->Destruction

Figure 1: Decision tree for routing nitrobenzamide waste based on physical state and solvent matrix.[1][2]

Workflow B: Spill Response (Emergency Contingency)

If the material is spilled, the nitro group presents a risk of absorption and systemic toxicity.[2]

SpillResponseAlert1. Alert & Isolate(Evacuate 15ft radius)PPE2. Don PPE(Nitrile Gloves x2, Lab Coat, Goggles)Alert->PPEContain3. ContainmentUse Absorbent Pads (Liquids)or Wet Wipe (Solids - Avoid Dust)PPE->ContainClean4. DecontaminateWash surface with mild soap/water(Avoid Acetone - spreads nitro compounds)Contain->CleanDispose5. DisposalBag all waste as HazardousLabel 'Nitro-Contaminated Debris'Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills of nitro-substituted organics.

Part 5: Storage & Transport Specifications

To maintain "Self-Validating" safety, the storage conditions must prevent the degradation triggers identified in Part 2.[1][2]

ParameterSpecificationScientific Rationale
Container Material Amber Glass or HDPEProtects from UV light (which can degrade nitro compounds) and physical breakage.[1]
Temperature Ambient (

)
Avoid heat. While stable, nitro compounds have lower decomposition thresholds than standard amides.[2]
Labeling (DOT) UN 2811 (Toxic Solid, Organic, N.O.S.)[1][2]If pure.[1] Using the generic "Toxic Organic" code is appropriate unless flammability (UN 1993) applies due to solvent.[1]
Secondary Containment RequiredMust hold 110% of the volume of the largest container.[1]

Part 6: References & Authority[2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [1]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1]

  • PubChem. (2023).[1] Compound Summary: Nitrobenzamides. (General class hazards used for proxy data where specific SDS is proprietary). [1]

Disclaimer: This guide is for professional research use. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) from your supplier before handling.[1]

Personal Protective Equipment (PPE) & Handling Guide: 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: High-Potency Intermediate / Uncharacterized NCE (New Chemical Entity) Default Hazard Class: OEB 3 (Occupational Exposure Band) until specific toxicology confirms otherwise.

Handling 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine requires a "Defense in Depth" strategy. As a nitro-aromatic amide derivative, this compound presents a dual risk profile: potential energetic instability (nitro group) and high bioavailability/toxicity (piperidine scaffold). In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, you must apply the Precautionary Principle , treating the substance as a potential mutagen and skin sensitizer.

Immediate Action Required:

  • Never handle this compound on an open benchtop.

  • Always assume high dermal permeability due to the lipophilic ethyl-piperidine moiety.

  • Prohibit use of latex gloves; nitro-aromatics can permeate latex rapidly.

Risk Assessment: Structure-Activity Relationship (SAR)

To select the correct PPE, we must understand why we are protecting ourselves. We analyze the molecule by its functional fragments:

Structural FragmentAssociated RiskPPE/Engineering Implication
Nitro Group (-NO₂) Potential mutagenicity; Methemoglobinemia risk upon absorption; Energetic instability (shock sensitivity).Respiratory: P100/HEPA filtration to prevent inhalation of dusts. Handling: Non-sparking tools; anti-static grounding.
Piperidine Ring Lipophilicity; Facilitates transport across blood-brain/skin barriers.Dermal: Double-gloving is mandatory to prevent transdermal uptake.
Benzamide Linkage Chemical stability; generally lowers acute reactivity but increases persistence.Disposal: Requires high-temperature incineration (do not use bleach/oxidation for decontamination).

PPE Technical Specifications

The following PPE ensemble is non-negotiable for handling quantities >10 mg.

A. Dermal Protection (Hands)
  • Primary Barrier (Outer): Nitrile (minimum thickness 5 mil / 0.12 mm).

  • Secondary Barrier (Inner): Nitrile (minimum thickness 4 mil) or Laminate (Silver Shield®) for prolonged operations.

  • Protocol: "Double-Glove" technique. Inspect outer gloves for "puckering" (solvent swelling) every 15 minutes.

  • Contraindication: Do NOT use Latex or Vinyl. Nitro compounds degrade these polymers, creating a "wiping" effect that increases skin absorption.

B. Respiratory Protection[2][3][4]
  • Solid State (Powder/Crystals):

    • Primary: Variable Air Volume (VAV) Fume Hood.

    • PPE Backup: N95 is insufficient. Use a Half-face respirator with P100 cartridges if handling outside a hood (e.g., balance enclosure failure).

  • Solution State:

    • Use Organic Vapor (OV) cartridges combined with P100 pre-filters if the solvent is volatile (e.g., DCM, Ethyl Acetate).

C. Body & Eye Protection[4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of aerosolized particulates migrating around the lens.

  • Body: Disposable Tyvek® lab coat (closed front) with elastic cuffs. Cotton lab coats absorb nitro-aromatics, creating a long-term secondary exposure source.

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely.

G Start Start: Handling 2-ethyl-1-(2-methyl-3-nitrobenzoyl)piperidine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Engineering Engineering Control: Fume Hood / Glove Box Solid->Engineering Liquid->Engineering PPE_Solid PPE: Tyvek + Double Nitrile + P100 (if open) Engineering->PPE_Solid Powder Handling PPE_Liquid PPE: Tyvek + Double Nitrile + Splash Goggles Engineering->PPE_Liquid Synthesis/Extraction Weighing Weighing Protocol: Anti-static gun usage required PPE_Solid->Weighing Transfer Transfer Protocol: Closed vessel / Cannula transfer PPE_Liquid->Transfer Disposal Disposal: High-Temp Incineration (No Bleach) Weighing->Disposal Transfer->Disposal

Figure 1: Operational Decision Matrix for Nitro-Aromatic Amide Handling.

Step-by-Step Handling Procedures
1. Weighing (Critical Step)

Static electricity is a major risk with nitro-substituted organic solids.

  • Preparation: Place the balance inside a VAV fume hood or powder containment enclosure.

  • Static Control: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact.

  • Technique: Weigh into a tared vial, not onto weighing paper (reduces dust dispersion). Cap immediately.

  • Decontamination: Wipe the balance area with a methanol-dampened wipe (solubilizes the organic) followed by a soap-water wipe.

2. Solubilization & Transfer
  • Solvent Choice: The ethyl-piperidine moiety suggests good solubility in DCM, DMSO, or Methanol. Avoid ethers if possible to reduce flammability risks alongside the nitro group.

  • Addition: Add solvent to the solid slowly.

  • Venting: Ensure the vessel is vented (needle/bubbler) if heating, as thermal decomposition of nitro compounds can generate NOx gases rapidly.

3. Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a second pair of nitrile gloves and P100 respirator.

  • Containment: Cover spill with a spill pad or vermiculite. Do not use paper towels (combustible).

  • Solubilization: Dampen the pad with Acetone/Methanol to ensure the compound is picked up, not dispersed as dust.

  • Disposal: Place all waste in a dedicated "High Hazard" solid waste container.

Disposal & Decontamination

The Golden Rule: Never treat nitro-aromatics with strong oxidizers (like Bleach/Hypochlorite). This can lead to the formation of unstable chloramines or exothermic reactions.

  • Solid Waste: Label as "Toxic / Nitro-Compound." Must be disposed of via commercial incineration.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams. Do not mix with acidic waste streams (risk of exothermic decomposition).

  • Glassware: Rinse with Acetone, then wash with detergent. The Acetone rinse must be collected as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards. (Used for read-across assessment of Nitro-compounds).

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Read-Across Framework for Nitroaromatics.

(Note: As this specific CAS is a specialized intermediate, specific toxicological monographs may not exist in public databases. The protocols above are derived from "Read-Across" safety standards for structural analogs in the nitro-benzamide class.)

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